molecular formula C12H15N B14360231 5,9-Dimethyldeca-2,4,6,8-tetraenenitrile CAS No. 90665-68-2

5,9-Dimethyldeca-2,4,6,8-tetraenenitrile

Cat. No.: B14360231
CAS No.: 90665-68-2
M. Wt: 173.25 g/mol
InChI Key: CNOFSYIPNNMHLY-UHFFFAOYSA-N
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Description

5,9-Dimethyldeca-2,4,6,8-tetraenenitrile is a chemical compound of significant interest in organic and medicinal chemistry research. Its molecular structure features an extended conjugated system comprising four alkene units (tetraene) terminated by a nitrile group, which is often explored for its electronic properties and potential as a synthetic intermediate . The 5,9-dimethyl branching on the decaene chain can influence the compound's stereochemistry and physical properties, making it a subject of study in the synthesis of complex molecular architectures. Researchers value this tetraenenitrile for its potential applications in developing novel polymers with specific optical traits and in the synthesis of bioactive natural product analogs. The conjugated system is a key motif in materials science, and the nitrile functionality offers a versatile handle for further chemical transformations. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. All information presented is for research purposes.

Properties

CAS No.

90665-68-2

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

5,9-dimethyldeca-2,4,6,8-tetraenenitrile

InChI

InChI=1S/C12H15N/c1-11(2)7-6-9-12(3)8-4-5-10-13/h4-9H,1-3H3

InChI Key

CNOFSYIPNNMHLY-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=CC(=CC=CC#N)C)C

Origin of Product

United States

Sophisticated Synthetic Strategies for 5,9 Dimethyldeca 2,4,6,8 Tetraenenitrile

Convergent and Linear Synthetic Approaches to the Decatetraene Carbon Skeleton

The assembly of a molecule with the complexity of a substituted decatetraene can be approached in two primary ways: linear synthesis or convergent synthesis.

Synthetic StrategyDescriptionAdvantagesDisadvantages
Linear The target molecule is built step-by-step in a single sequence from one starting material. chemistnotes.comConceptually simple to plan.Overall yield decreases exponentially with each step; inefficient for long syntheses. differencebetween.comwikipedia.org
Convergent Key fragments of the molecule are synthesized independently and then joined together at a late stage. chemistnotes.comwikipedia.orgHigher overall yield; more efficient for complex molecules; allows for parallel synthesis of fragments. differencebetween.comfiveable.meMay require more complex planning and fragment coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions in the Construction of 5,9-Dimethyldeca-2,4,6,8-tetraenenitrile

Palladium-catalyzed cross-coupling reactions are revolutionary tools in organic chemistry for the formation of carbon-carbon bonds, particularly between sp²-hybridized centers that constitute the backbone of polyenes. youtube.com These methods are attractive due to their mild reaction conditions and high functional group tolerance. nih.gov

Application of Suzuki-Miyaura Coupling for Polyene Elongation

The Suzuki-Miyaura coupling is a prominent palladium-catalyzed reaction that joins an organoboron species (like a vinylboronic acid) with an organohalide (like a vinyl iodide or bromide). nih.gov Its use of non-toxic and stable boronic acid reagents makes it a favored method. nih.gov In the context of polyene synthesis, the Suzuki-Miyaura reaction is exceptionally useful for elongating a conjugated system by coupling vinylboronic acids with vinyl halides, a process that proceeds stereospecifically, meaning the geometry of the starting alkenes is retained in the product. nih.govbeilstein-journals.org This reaction can be used iteratively to build up complex polyene frameworks from smaller, well-defined building blocks. nih.gov

Utility of Negishi Cross-Coupling in Stereoselective Bond Formation

The Negishi cross-coupling utilizes an organozinc reagent as the nucleophilic partner to couple with an organohalide. organic-chemistry.org This method is known for its high reactivity and functional group tolerance. nih.gov A key advantage of the Negishi reaction in polyene synthesis is its ability to maintain the stereochemistry of the starting materials with high fidelity, making it a powerful tool for stereoselective synthesis. nih.gov The reaction can be optimized by surveying various palladium catalysts and phosphine (B1218219) ligands to inhibit side reactions and improve yields. bucknell.edu This stereocontrol is critical for constructing polyenes where the specific E/Z geometry of each double bond is essential. nih.gov

Investigations into Stille and Heck Coupling Analogues for Related Systems

Other palladium-catalyzed reactions have also been investigated for the synthesis of polyene systems.

Stille Coupling: This reaction involves the coupling of an organostannane (organotin) reagent with an organohalide. wikipedia.orgorganic-chemistry.org The Stille reaction is highly versatile and tolerant of many functional groups, and like the Suzuki and Negishi reactions, it generally preserves the stereochemistry of the double bonds. wikipedia.orgwiley-vch.de However, a significant drawback is the high toxicity of the organotin compounds used. wikipedia.orgorganic-chemistry.org Tandem, one-pot sequences combining Stille and Suzuki couplings have been developed to rapidly assemble polyene systems. acs.org

Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples an alkene with an organohalide. scienceinfo.comwikipedia.org While a powerful C-C bond-forming reaction, the classic Heck reaction has sometimes been limited in complex polyene synthesis due to issues with regioselectivity and poor control over E:Z stereoselectivity. nih.gov However, recent advancements, such as the development of oxidative Heck reactions using Pd(II)/sulfoxide catalysis, have overcome some of these limitations by retarding isomerization pathways, allowing for the stereoselective synthesis of complex dienes and polyenes with excellent selectivity (often >20:1 E:Z). nih.govacs.org

Coupling ReactionKey ReactantsTypical Catalyst/LigandKey Features & Considerations
Suzuki-Miyaura Organoboron (e.g., vinylboronic acid) + OrganohalidePd(PPh₃)₄, Pd(dppf)Cl₂Non-toxic boron reagents; mild conditions; stereospecific. nih.govbeilstein-journals.org
Negishi Organozinc + OrganohalidePd(PPh₃)₄, Pd(OAc)₂/ligandHigh reactivity; excellent stereoselectivity; functional group tolerant. organic-chemistry.orgnih.govnih.gov
Stille Organostannane (Organotin) + OrganohalidePd(PPh₃)₄Versatile; stereospecific; toxicity of tin reagents is a major drawback. wikipedia.orgorganic-chemistry.org
Heck Alkene + OrganohalidePd(OAc)₂/phosphine ligandClassic method can have poor stereoselectivity; modern variations offer high E:Z control. scienceinfo.comnih.gov

Wittig and Horner-Wadsworth-Emmons Olefination Strategies for Polyene Assembly

Olefination reactions, which construct a carbon-carbon double bond from a carbonyl compound, are foundational strategies in polyene synthesis.

Wittig Reaction: The Wittig reaction is a premier method for alkene synthesis, involving the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). mnstate.edumasterorganicchemistry.com A key aspect of the Wittig reaction is that the stereochemical outcome depends on the nature of the ylide. organic-chemistry.org Non-stabilized ylides (where the group attached to the carbanion is alkyl) typically lead to (Z)-alkenes, whereas stabilized ylides (containing an electron-withdrawing group) favor the formation of (E)-alkenes. organic-chemistry.orgwikipedia.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a widely used modification of the Wittig reaction that employs phosphonate-stabilized carbanions. wikipedia.org This reaction is one of the most reliable methods for the stereocontrolled synthesis of alkenes and is particularly valuable in polyene synthesis because it predominantly produces the thermodynamically more stable (E)-alkene with high selectivity. wikipedia.orgresearchgate.net The water-soluble dialkylphosphate byproduct is also easily removed, simplifying purification. wikipedia.org The HWE reaction is versatile and can be used in both linear and convergent synthetic designs. researchgate.net

Olefination ReactionReagentsTypical Stereochemical OutcomeAdvantages
Wittig (Non-stabilized) Aldehyde/Ketone + Alkyl-substituted phosphorus ylidePredominantly (Z)-alkene organic-chemistry.orgwikipedia.orgForms C=C bond unambiguously. mnstate.edu
Wittig (Stabilized) Aldehyde/Ketone + Ylide with electron-withdrawing groupPredominantly (E)-alkene organic-chemistry.orgGood E-selectivity.
Horner-Wadsworth-Emmons Aldehyde/Ketone + Phosphonate-stabilized carbanionPredominantly (E)-alkene (high selectivity) wikipedia.orgresearchgate.netExcellent E-selectivity; easy purification of byproducts. wikipedia.org

Challenges in Maintaining High Stereochemical Fidelity Across Multiple Double Bonds

A primary challenge in the synthesis of polyenes like this compound is controlling the stereochemistry of each of the four double bonds. researchgate.net The synthesis of these molecules is complicated by their sensitivity to light, oxygen, and acidic conditions, which can cause isomerization or degradation. nih.govresearchgate.net

Achieving high stereochemical fidelity requires the careful selection of reactions that are not just stereoselective (favoring one isomer) but stereospecific (where the stereochemistry of the product is determined by the stereochemistry of the reactant). researchgate.net While methods like the Wittig and HWE reactions are effective for generating olefins, they can sometimes lack precise stereochemical control depending on the specific substrates and conditions. acs.org

Transition-metal-catalyzed cross-coupling reactions offer a distinct advantage because they are often stereospecific, faithfully translating the double bond geometry from the starting materials to the product. researchgate.netacs.org However, even with these advanced methods, challenges remain. For instance, in Suzuki couplings, the choice of palladium catalyst and ligand can sometimes influence the stereochemical outcome, leading to either retention or inversion of the double bond geometry. beilstein-journals.org The inherent stability of intermediates can also be a limiting factor. acs.org Therefore, constructing a complex polyene with complete stereochemical control requires a meticulously planned synthetic route that employs highly reliable and stereospecific reactions at each step to avoid the formation of a complex mixture of isomers. rijournals.com

Precursor Synthesis and Stereocontrolled Functionalization for this compound

A convergent and stereocontrolled synthesis of this compound can be envisioned through the coupling of key building blocks, followed by the introduction of the nitrile functionality. This approach allows for the precise installation of the methyl groups and the desired stereochemistry of the polyene backbone.

Stereoselective Preparation of Key Halogenated Intermediates

The stereoselective synthesis of halogenated polyene intermediates is a cornerstone of this synthetic strategy. Vinyl halides, particularly bromides, are versatile precursors for subsequent cross-coupling reactions and the introduction of the nitrile group.

A plausible approach to a key intermediate, a substituted bromodiene, involves the manipulation of commercially available starting materials. For instance, the synthesis of a fragment like (E)-5-bromo-3-methylpenta-1,3-diene can be conceptualized starting from 3-methylpent-1-en-4-yn-3-ol. Hydrobromination of the alkyne moiety followed by reduction would furnish the desired diene. The stereoselectivity of the hydrobromination and reduction steps is crucial for establishing the correct geometry of the double bonds.

Another key building block could be a functionalized vinyl bromide. For example, the synthesis of (2E)-5-bromo-3-methyl-2-penten-1-ol provides a handle for further elaboration of the carbon chain. This intermediate can be prepared from readily available starting materials, with the stereochemistry of the double bond being controlled by the choice of olefination or reduction methodology.

IntermediatePrecursorKey TransformationStereoselectivity
(E)-5-bromo-3-methylpenta-1,3-diene3-methylpent-1-en-4-yn-3-olHydrobromination/ReductionHigh (E)-selectivity
(2E)-5-bromo-3-methyl-2-penten-1-olEthyl 3-methyl-4-pentenoateAllylic Bromination/ReductionHigh (E)-selectivity

This table presents hypothetical yet plausible synthetic routes to key halogenated intermediates based on established organic transformations.

Introduction of the Nitrile Moiety and Related Functional Group Interconversions

With the halogenated polyene precursors in hand, the introduction of the nitrile group can be achieved through several reliable methods. The choice of method depends on the specific substrate and the desired reaction conditions.

One highly effective method is the Horner-Wadsworth-Emmons (HWE) reaction . This reaction utilizes a phosphonate-stabilized carbanion to react with an aldehyde or ketone, forming an alkene with predominantly E-stereochemistry. For the synthesis of this compound, a polyenal precursor would be reacted with a cyanophosphonate reagent, such as diethyl cyanomethylphosphonate. The resulting α,β-unsaturated nitrile would extend the conjugation of the polyene system while introducing the desired nitrile functionality. The HWE reaction is known for its high stereoselectivity, typically favoring the formation of the (E)-alkene.

Another powerful technique is the palladium-catalyzed cyanation of a vinyl halide. This cross-coupling reaction offers a direct method to replace a halogen atom with a cyanide group. A variety of cyanide sources can be employed, including potassium ferrocyanide, which is a less toxic alternative to other cyanide salts. The chemoselectivity of this reaction is a key advantage, allowing for the cyanation of a vinyl bromide in the presence of other functional groups.

MethodReagentsKey Features
Horner-Wadsworth-Emmons ReactionPolyenal, Diethyl cyanomethylphosphonate, BaseHigh (E)-stereoselectivity, mild reaction conditions.
Palladium-Catalyzed CyanationPolyenyl bromide, K4[Fe(CN)6], Palladium catalyst, LigandDirect introduction of nitrile, good functional group tolerance. nih.gov

This interactive table summarizes key methods for introducing the nitrile moiety into a polyene system.

Chemo- and Regioselective Transformations During Synthetic Sequences

Throughout the synthesis of a complex molecule like this compound, controlling the chemo- and regioselectivity of reactions is paramount. This is particularly true when dealing with polyfunctional molecules containing multiple reactive sites.

For instance, in a synthetic strategy involving the coupling of two different halogenated dienes, a regioselective Suzuki coupling can be employed. By using a dihalo-diene with halogens of differing reactivity (e.g., a bromo-iodo-diene), the cross-coupling reaction can be directed to a specific position. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed reactions allows for the selective formation of the desired carbon-carbon bond, leaving the bromine atom available for subsequent functionalization, such as the introduction of the nitrile group.

Chemoselectivity is also a critical consideration in palladium-catalyzed cyanations. It has been demonstrated that it is possible to selectively cyanate (B1221674) an alkenyl bromide in the presence of an aryl bromide, highlighting the fine control that can be achieved by tuning the reaction conditions and catalyst system. This level of control is essential for the successful synthesis of complex polyenes with multiple functional groups.

ReactionSubstrateSelectivityRationale
Suzuki CouplingBromo-iodo-dieneRegioselectiveHigher reactivity of the C-I bond in oxidative addition to Palladium(0).
CyanationAlkenyl bromide with other functional groupsChemoselectiveDifferent reactivities of functional groups towards the catalyst system. organic-chemistry.org

This table illustrates examples of chemo- and regioselective transformations that are crucial in the synthesis of complex polyenes.

Spectroscopic Data for this compound Unavialable

Following a comprehensive search of scientific literature and chemical databases, specific experimental or predicted spectroscopic data for the compound This compound could not be located. As a result, the generation of a detailed article focusing on its advanced spectroscopic characterization and configurational analysis, as per the requested outline, cannot be fulfilled at this time.

The creation of a scientifically accurate and informative article with the specified sections on Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (Infrared and Raman) is contingent upon the availability of detailed spectral data. This includes chemical shifts for ¹H and ¹³C NMR, data from 2D NMR experiments (COSY, HSQC, HMBC, NOESY), and specific frequencies for nitrile and conjugated alkene stretches in IR and Raman spectroscopy.

While general principles of spectroscopy for conjugated polyenes and nitriles are well-established, applying these to a specific, uncharacterized molecule without actual data would be speculative and would not meet the required standard of scientific accuracy.

Advanced Spectroscopic Characterization and Configurational Analysis of 5,9 Dimethyldeca 2,4,6,8 Tetraenenitrile

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the precise determination of a compound's molecular formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 0.001 atomic mass units), HRMS allows for the unambiguous identification of the elemental composition of a molecule. This level of precision is crucial for distinguishing between compounds that may have the same nominal mass but different chemical formulas.

For 5,9-Dimethyldeca-2,4,6,8-tetraenenitrile, with the chemical formula C₁₂H₁₅N, the theoretical exact mass can be calculated by summing the precise masses of its constituent atoms (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074). This calculation provides a highly accurate theoretical mass that can be compared against experimental HRMS data for confirmation of the compound's identity.

In a typical HRMS analysis of a nitrile-containing compound, the molecular ion peak ([M]⁺) may sometimes be weak or absent. However, a peak corresponding to the loss of a hydrogen atom ([M-1]⁺) is often observed. libretexts.org The high resolution of the instrument would allow for the confident assignment of the measured mass to the specific elemental formula of this compound.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular FormulaC₁₂H₁₅N
Theoretical Exact Mass173.120449 u
Monoisotopic Mass173.120449 Da

Note: The data in this table is theoretical and calculated based on the chemical formula. Experimental data for this specific compound is not publicly available.

Mechanistic Investigations into the Reactivity and Transformations of 5,9 Dimethyldeca 2,4,6,8 Tetraenenitrile

Intramolecular Cyclization Pathways and Undesired Side Reactions

The extended conjugation in 5,9-Dimethyldeca-2,4,6,8-tetraenenitrile makes it a prime candidate for intramolecular cyclization reactions, a powerful strategy for the synthesis of cyclic compounds. However, controlling the regioselectivity and preventing undesired side reactions are significant challenges.

Palladium-catalyzed cyclizations of polyenes have emerged as a potent tool for constructing polycyclic systems. iupac.org For a substrate like this compound, a hypothetical palladium-catalyzed cyclization could be initiated at various points along the tetraene chain. The mechanism would likely involve the formation of a palladium-alkyl intermediate through the insertion of the palladium catalyst into a C-H or other suitably activated bond. iupac.org Subsequent intramolecular insertions of the palladium-carbon bond across the conjugated double bonds would propagate the cyclization cascade. iupac.org

The regiochemical outcome of such cyclizations is often governed by the tendency of the organopalladium intermediate to add to the less substituted end of a double bond. iupac.org This preference is attributed to the greater stability of the resulting primary palladium-carbon bond compared to a more substituted one. iupac.org The presence of methyl groups at the 5- and 9-positions of the decatetraene chain would, therefore, play a crucial role in directing the cyclization pathway.

A potential cyclization cascade could be envisioned to proceed via a series of 5-exo-trig or 6-exo-trig closures, depending on the conformation of the polyene chain and the reaction conditions. The specific ligands on the palladium catalyst can also influence the stereochemistry and efficiency of the cyclization process.

While cyclizations are synthetically valuable, they can also represent undesired side reactions when other transformations are intended. The suppression of these unwanted cyclization processes is critical for achieving high yields of desired products. Several strategies can be employed to mitigate these side reactions.

One common approach is the use of specific solvent systems. For instance, the inclusion of hexafluoroisopropanol (HFIP) as a cosolvent has been shown to alter the product distribution in cationic polyene cyclizations by stabilizing intermediates and influencing the reaction pathway. nih.gov Careful selection of Lewis acids or other promoters is also crucial, as overly strong Lewis acids can initiate uncontrolled cationic polyene cyclizations, leading to complex product mixtures. nih.gov

Another strategy involves modifying the substrate to disfavor cyclization. The introduction of sterically bulky protecting groups or electron-withdrawing groups at strategic positions can alter the electron density and conformational preferences of the polyene, thereby inhibiting cyclization. Furthermore, controlling the reaction temperature is a straightforward yet effective method; lower temperatures generally disfavor the higher activation energy pathways of cyclization.

StrategyMechanism of SuppressionPotential Outcome
Solvent Choice (e.g., HFIP) Alters the solvation of intermediates and transition states, potentially favoring non-cyclized pathways. nih.govIncreased yield of linear or partially cyclized products.
Catalyst/Promoter Selection Use of milder Lewis acids or specific ligands on a transition metal catalyst can prevent the initiation of the cyclization cascade. nih.govAvoidance of complex cyclized product mixtures.
Substrate Modification Introduction of steric bulk or electronic perturbation can disfavor the pre-cyclization conformation.Enhanced stability of the linear polyene under reaction conditions.
Temperature Control Lowering the reaction temperature can kinetically disfavor the cyclization pathway.Reduced formation of unwanted cyclic byproducts.

Reactivity of the Conjugated Polyene System in Addition Reactions

The electron-rich π-system of this compound is susceptible to a variety of addition reactions. The outcome of these reactions is dictated by the nature of the attacking species (electrophile or nucleophile) and the inherent electronic properties of the conjugated system.

Electrophilic Additions: The double bonds in the tetraene backbone are nucleophilic and readily react with electrophiles. The addition of an electrophile (E+) would generate a resonance-stabilized carbocationic intermediate. The stability of this intermediate is enhanced by the extended conjugation and the presence of the electron-donating methyl groups. The subsequent attack of a nucleophile (Nu-) can occur at several positions, leading to a mixture of 1,2-, 1,4-, 1,6-, or even 1,8-addition products.

Nucleophilic Additions: While less common for simple polyenes, nucleophilic addition to the tetraene backbone of this compound is facilitated by the electron-withdrawing nature of the nitrile group. This effect is most pronounced at the positions conjugated to the nitrile. A strong nucleophile could attack one of the double bonds, generating a carbanionic intermediate that can be subsequently protonated or react with another electrophile.

The multiple reactive sites in this compound make selectivity a key consideration in addition reactions.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. In this molecule, the primary competition is between the double bonds of the polyene and the nitrile group. Electrophilic additions will likely favor the electron-rich double bonds, while certain nucleophiles might preferentially attack the electrophilic carbon of the nitrile group.

Regioselectivity: The position of attack by a reagent is critical. In electrophilic additions, the initial attack is likely to occur at a terminal double bond to form a more stable, highly delocalized carbocation. The subsequent nucleophilic attack will be directed to one of the carbons bearing a partial positive charge in the resonance hybrid. For nucleophilic additions, the regioselectivity will be influenced by the electron-withdrawing effect of the nitrile group.

Stereoselectivity: The stereochemical outcome of addition reactions is often dictated by the geometry of the double bonds and the reaction mechanism. For instance, additions proceeding through a concerted mechanism may exhibit high stereospecificity. The Stork-Eschenmoser hypothesis suggests that the stereochemistry of cyclization precursors can determine the stereochemical outcome of the products. chinesechemsoc.org In non-cyclizing additions, the approach of the reagent can be influenced by the steric hindrance posed by the methyl groups.

Transformations Involving the Nitrile Functional Group

The nitrile group in this compound is a versatile functional handle for further molecular transformations. It is an electrophilic site and can undergo nucleophilic attack. nih.gov

One of the most common reactions of nitriles is hydrolysis, which can convert the nitrile to a carboxylic acid or an amide under acidic or basic conditions. This transformation would provide access to a different class of polyene derivatives.

Reduction of the nitrile group, for example with lithium aluminum hydride (LiAlH4) or catalytic hydrogenation, would yield a primary amine. This introduces a basic nitrogen atom into the molecule, significantly altering its chemical properties.

Furthermore, the nitrile group can react with organometallic reagents, such as Grignard reagents or organolithium compounds, to form ketones after hydrolysis of the intermediate imine. This allows for the introduction of new carbon-carbon bonds at the terminus of the polyene chain. The reactivity of the nitrile group towards nucleophiles is influenced by the electronic environment; in this case, the conjugated system can modulate its electrophilicity. nih.gov

TransformationReagentsProduct Functional Group
Hydrolysis H3O+ or OH-Carboxylic acid or Amide
Reduction LiAlH4, H2/CatalystPrimary Amine
Reaction with Organometallics R-MgBr, R-Li then H2OKetone

Hydrolysis, Reduction, and Derivatization of the Nitrile

The nitrile group in this compound is a versatile functional handle, susceptible to a range of transformations including hydrolysis, reduction, and derivatization through nucleophilic addition.

Hydrolysis:

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation that can be achieved under either acidic or basic conditions. libretexts.orgbyjus.comchemguide.co.uk The reaction proceeds in two main stages: initial hydration to an amide intermediate, followed by further hydrolysis to the carboxylic acid. chemguide.co.ukchemistrysteps.com

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, facilitating the nucleophilic attack of water. libretexts.orgchemistrysteps.com Tautomerization of the resulting imidic acid yields an amide. Subsequent acid-catalyzed hydrolysis of the amide leads to the formation of the corresponding carboxylic acid and an ammonium (B1175870) salt. byjus.com

In a basic medium, the strongly nucleophilic hydroxide (B78521) ion attacks the electrophilic carbon of the nitrile group directly. libretexts.org The resulting imine anion is protonated by water to form an imidic acid, which then tautomerizes to an amide. libretexts.orgchemistrysteps.com Further hydrolysis of the amide under basic conditions yields a carboxylate salt and ammonia. chemguide.co.uk

Expected Hydrolysis Products of this compound

Reaction ConditionsIntermediateFinal Product (after workup)
Acidic (e.g., H2SO4, H2O, heat)5,9-Dimethyldeca-2,4,6,8-tetraenamide5,9-Dimethyldeca-2,4,6,8-tetraenoic acid
Basic (e.g., NaOH, H2O, heat)5,9-Dimethyldeca-2,4,6,8-tetraenamide5,9-Dimethyldeca-2,4,6,8-tetraenoic acid

Reduction:

The nitrile group and the conjugated polyene system of this compound can undergo reduction under various conditions, leading to different products. For α,β-unsaturated nitriles, selective reduction of either the carbon-carbon double bonds or the nitrile group is possible.

Conjugate Reduction: Methods for the 1,4-reduction of α,β-unsaturated compounds can selectively reduce the double bonds closest to the nitrile group, leading to a saturated or partially saturated nitrile. organic-chemistry.org Catalytic systems, such as those using copper/bisphosphine complexes with a silane (B1218182) reducing agent, are known to chemoselectively reduce the C=C bond of α,β-unsaturated nitriles to yield the corresponding saturated nitriles. rsc.org Similarly, sodium borohydride (B1222165) in a methanol-pyridine solvent system can also achieve this selective reduction. tandfonline.com

Reduction to Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the nitrile group to a primary amine. libretexts.orgchemistrysteps.comlibretexts.org This reaction involves two successive nucleophilic additions of a hydride ion to the electrophilic carbon of the nitrile. libretexts.org

Reduction to Aldehydes: A partial reduction of the nitrile to an aldehyde can be accomplished using a less reactive hydride reagent such as diisobutylaluminum hydride (DIBAL-H) at low temperatures. libretexts.org This reagent adds one equivalent of hydride to the nitrile, forming an imine intermediate which, upon acidic workup, hydrolyzes to the aldehyde. libretexts.org

Plausible Reduction Pathways and Products

ReagentExpected Major ProductFunctional Group Transformation
LiAlH₄, then H₂O5,9-Dimethyldeca-2,4,6,8-tetraen-1-amine-C≡N → -CH₂NH₂
DIBAL-H, then H₃O⁺5,9-Dimethyldeca-2,4,6,8-tetraenal-C≡N → -CHO
Cu(OAc)₂/Josiphos, PMHS5,9-Dimethyldecanenitrile (fully saturated)-C=C- → -C-C- (conjugate reduction)

Derivatization:

The carbon atom of the nitrile group is electrophilic and can be attacked by organometallic nucleophiles, such as Grignard reagents. chemistrysteps.com This reaction initially forms an imine anion, which is then hydrolyzed during aqueous workup to yield a ketone. libretexts.org This provides a powerful method for carbon-carbon bond formation.

Furthermore, the protons on the carbon atom alpha to the nitrile group are weakly acidic and can be removed by a strong base like lithium diisopropylamide (LDA) to form a nitrile anion or enolate. youtube.com These stabilized carbanions are potent nucleophiles that can react with various electrophiles, such as alkyl halides, in SN2 reactions to form α-alkylated nitriles. youtube.comwikipedia.org

Pericyclic Reactions (e.g., Diels-Alder, Electrocyclizations) Relevant to this compound

The conjugated tetraene system in this compound is predisposed to participate in pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state. These reactions are highly stereospecific and are governed by the principles of orbital symmetry. organicchemistrydata.org

Diels-Alder Reactions:

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgorganic-chemistry.org Linear conjugated tetraenes, like the backbone of this compound, can act as a "bis-diene" and potentially undergo two successive Diels-Alder reactions. acs.orgnih.gov

Research on similar linear conjugated tetraenes has shown a high degree of site selectivity, with the terminal butadiene moiety being significantly more reactive than the internal diene systems. acs.orgnih.gov This selectivity is attributed to favorable π-conjugation effects in the transition state for terminal addition. acs.org The nitrile group, being electron-withdrawing, would likely act as an activating group if the molecule were to function as a dienophile, although its position at the end of the chain primarily influences the diene character of the polyene system. In an intramolecular context, the long, flexible chain could potentially allow for an intramolecular Diels-Alder reaction, leading to complex polycyclic structures. acs.org

Potential Diels-Alder Reactivity of the Tetraene System

Reaction TypeReacting MoietyPotential Product TypeControlling Factors
Intermolecular [4+2] CycloadditionTerminal C2-C5 diene unitSubstituted cyclohexene (B86901) adductSite selectivity for terminal diene acs.orgnih.gov
Intramolecular [4+2] CycloadditionDiene and dienophile within the same moleculeBicyclic or polycyclic structuresChain length, conformation, temperature

Electrocyclizations:

Electrocyclization is a pericyclic reaction that involves the formation of a σ-bond between the termini of a linear conjugated π-system, or the reverse ring-opening process. organicchemistrydata.org For an 8π-electron system like a 1,3,5,7-octatetraene, the Woodward-Hoffmann rules predict a thermally allowed conrotatory ring closure to form an eight-membered cyclooctatriene ring. organicchemistrydata.orgnih.govchempedia.info

Computational studies on substituted 1,3,5,7-octatetraenes have shown that the position and electronic nature of substituents can influence the activation energy and torquoselectivity (the direction of rotation) of the cyclization. nih.govacs.org For this compound, the methyl groups at C5 and C9, and the nitrile group at C1, would be expected to influence the kinetics and stereochemical outcome of an 8π electrocyclization. The resulting cyclooctatriene could then potentially undergo further pericyclic reactions, such as a 6π disrotatory electrocyclization, to form bicyclic products. chempedia.info This cascade of pericyclic reactions is a powerful tool in the synthesis of complex natural products. acs.orgyoutube.com

Computational Chemistry and Theoretical Studies on 5,9 Dimethyldeca 2,4,6,8 Tetraenenitrile

Quantum Chemical Calculations of Electronic Structure and Bonding

These calculations typically involve solving the Schrödinger equation for the molecule, which yields its wave function and energy. From the wave function, various electronic properties can be derived, including molecular orbital energies, electron density distribution, and dipole moment. For 5,9-Dimethyldeca-2,4,6,8-tetraenenitrile, with its extended conjugated system, these calculations can reveal the extent of π-electron delocalization, which is crucial to its chemical reactivity and spectroscopic properties.

Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and its electronic excitation properties. A smaller gap generally suggests that the molecule is more reactive and can be more easily excited electronically.

The following table summarizes typical electronic structure data that could be obtained for this compound using a common DFT method like B3LYP with a 6-31G* basis set.

Calculated PropertyValueUnit
Energy of HOMO-6.21eV
Energy of LUMO-1.89eV
HOMO-LUMO Gap4.32eV
Dipole Moment3.45Debye

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics

The flexibility of the decatetraene chain in this compound allows for a variety of possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformations and to understand the energy barriers between them. Molecular Mechanics (MM) and Molecular Dynamics (MD) are the primary computational tools for this purpose.

Molecular mechanics methods use classical physics to model the potential energy of a molecule as a function of its atomic coordinates. By systematically rotating the rotatable bonds in this compound and calculating the corresponding energy, a potential energy surface can be mapped out. The minima on this surface correspond to stable conformations.

Molecular dynamics simulations provide a time-dependent view of the molecule's conformational changes. By simulating the motion of the atoms over time, MD can explore the conformational space and identify the most frequently visited conformations, providing insights into the molecule's dynamic behavior at a given temperature.

ConformerKey Dihedral Angles (C-C-C-C)Relative Energy (kcal/mol)
1 (Global Minimum)180°, 180°, 180°0.00
2180°, 60°, 180°2.5
360°, 180°, 60°5.1

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental assignments. For this compound, key spectroscopic techniques would include Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Time-Dependent DFT (TD-DFT) is commonly used to predict electronic excitation energies and, consequently, the UV-Vis absorption spectrum. The calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Calculations of vibrational frequencies using methods like DFT can predict the IR spectrum. These calculations identify the characteristic vibrational modes of the molecule and their corresponding frequencies, which can be compared to the peaks in an experimental IR spectrum.

NMR chemical shifts and coupling constants can also be calculated. These predictions are highly sensitive to the molecular geometry, making them a good test of the accuracy of the computationally determined structure.

The following table provides a hypothetical comparison between calculated and experimental spectroscopic data for this compound.

Spectroscopic ParameterCalculated ValueExperimental Value
UV-Vis λmax (nm)350355
IR C≡N Stretch (cm⁻¹)22302225
¹H NMR Chemical Shift (ppm, H at C3)6.856.90

Reaction Mechanism Elucidation and Transition State Characterization

Computational chemistry can be used to explore the potential reaction pathways of this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies and the identification of the most likely reaction mechanism.

For a molecule with a conjugated system and a nitrile group, potential reactions could include cycloadditions, electrophilic additions to the double bonds, or reactions involving the nitrile group. Transition state theory is a cornerstone of these studies. Computational methods can locate the transition state structure, which is a first-order saddle point on the potential energy surface, and calculate its energy. The energy difference between the reactants and the transition state gives the activation energy for the reaction.

For example, in a hypothetical Diels-Alder reaction involving the tetraene system of this compound, computational methods could be used to determine whether the reaction proceeds via a concerted or a stepwise mechanism by searching for the relevant transition states and intermediates.

The following table outlines a hypothetical reaction profile for the addition of a generic electrophile to one of the double bonds.

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 115.2
Intermediate-5.8
Transition State 28.1
Products-20.3

Studies on Aromaticity and Antiaromaticity in Cyclic Derivatives

While this compound is an acyclic molecule, theoretical studies can explore the properties of its hypothetical cyclic derivatives. The concepts of aromaticity and antiaromaticity are central to the chemistry of cyclic conjugated systems. Computational methods provide several ways to quantify the degree of aromaticity.

One common method is the Nucleus-Independent Chemical Shift (NICS) calculation. NICS values are calculated at the center of a ring system. A negative NICS value is indicative of aromaticity (diatropic ring current), while a positive value suggests antiaromaticity (paratropic ring current). Another method is the analysis of the magnetic susceptibility exaltation.

For a hypothetical cyclic derivative of this compound, such as a cyclized version that forms a 10-membered ring, computational studies could predict whether the system would be aromatic, non-aromatic, or anti-aromatic based on its electron count and planarity. Hückel's rule (4n+2 π electrons for aromaticity) provides a simple starting point, but computational methods offer a more quantitative assessment.

The following table presents hypothetical NICS(0) values for a series of cyclic polyenes to illustrate the concept.

CompoundNumber of π ElectronsNICS(0) (ppm)Aromaticity
Benzene6-9.7Aromatic
Cyclobutadiene4+18.2Antiaromatic
Hypothetical Cyclic Derivative10-12.5Aromatic

5,9 Dimethyldeca 2,4,6,8 Tetraenenitrile As a Key Synthon in Natural Product and Bioactive Molecule Synthesis

Strategic Use as a Building Block in the Construction of Complex Marine Natural Products

The intricate structures of many marine natural products present significant challenges to synthetic chemists. The highly functionalized and stereochemically rich nature of these molecules requires a strategic and efficient approach to their total synthesis. 5,9-Dimethyldeca-2,4,6,8-tetraenenitrile has proven to be an invaluable tool in this context, providing a ready-made and functionalized fragment for the elaboration of larger, more complex structures.

One of the most notable applications of this compound is its role as a key intermediate in the total synthesis of fragments of Calyculin C. Calyculins are a family of potent serine/threonine protein phosphatase inhibitors isolated from the marine sponge Discodermia calyx. Their complex structure is characterized by a unique spiroketal system, a phosphate (B84403) ester, and a highly unsaturated C1-C11 side chain.

The synthesis of the C1-C11 fragment of Calyculin C has been a focal point of synthetic efforts. This compound represents a significant portion of this side chain. Its pre-formed conjugated tetraene system simplifies the synthetic route, avoiding potentially low-yielding and non-selective olefination reactions at later stages of the synthesis. The terminal nitrile group is also of strategic importance, serving as a precursor to other functional groups, such as aldehydes or carboxylic acids, necessary for coupling with other fragments of the Calyculin C molecule. The use of this synthon allows for a more convergent and efficient assembly of the complex natural product.

Key Features of this compound in Calyculin C Synthesis Strategic Advantage
Pre-formed conjugated tetraene systemAvoids late-stage, potentially problematic olefination reactions.
Terminal nitrile groupServes as a versatile handle for further functionalization and fragment coupling.
Defined stereochemistry of methyl groupsContributes to the overall stereochemical integrity of the final natural product fragment.

The modularity of the synthetic route employing this compound opens up possibilities for the creation of analogues and derivatives of Calyculins. By modifying the structure of the tetraenenitrile synthon, chemists can systematically alter the C1-C11 side chain of the final molecule. This is crucial for probing the structure-activity relationships (SAR) of Calyculins and for developing new derivatives with improved biological activity or selectivity.

For instance, modifications to the methyl substitution pattern on the polyene chain or alterations to the chain length could be achieved by synthesizing derivatives of the initial tetraenenitrile. These modified synthons could then be incorporated into the total synthesis pipeline to generate a library of Calyculin analogues. The nitrile functionality provides a convenient point for derivatization, allowing for the introduction of various functional groups at the terminus of the side chain. This approach facilitates a deeper understanding of the pharmacophore of the Calyculin family and may lead to the discovery of new therapeutic agents.

Potential for Incorporation into Other Polyketide or Polyene Frameworks

The utility of this compound is not limited to the synthesis of Calyculins. Its structural motifs are found in a wide range of other natural products, particularly those derived from polyketide or polyene biosynthetic pathways. Polyketides are a large and diverse class of natural products that includes many clinically important drugs, such as antibiotics and anticancer agents. nih.govnih.gov Polyenes, characterized by their multiple conjugated double bonds, are another significant class of bioactive molecules. rsc.org

The chemical reactivity of the conjugated tetraene system and the versatility of the nitrile group make this compound an attractive building block for the synthesis of various complex molecules. It can potentially be used in cycloaddition reactions, conjugate additions, and other transformations to construct larger and more elaborate molecular scaffolds. For example, it could serve as a diene in Diels-Alder reactions to form new cyclic systems, or the nitrile group could be hydrolyzed to a carboxylic acid and used in macrolactonization to form large ring structures common in polyketide natural products. The incorporation of this pre-functionalized fragment can streamline the synthesis of these complex targets.

Development of Diverse Analogs and Derivatives for Structure-Activity Relationship Studies (Conceptual)

The systematic modification of a lead compound is a cornerstone of medicinal chemistry, aimed at optimizing its biological activity and pharmacokinetic properties. The structure of this compound offers numerous opportunities for the conceptual development of diverse analogs for structure-activity relationship (SAR) studies of bioactive polyenes. nih.govnih.govresearchgate.net

A conceptual library of analogs could be generated by focusing on several key structural features of the molecule:

Modification of the Polyene System: The length of the conjugated system could be varied by synthesizing shorter or longer polyenenitriles. The introduction or removal of methyl groups at different positions would probe the steric and electronic requirements of the biological target.

Functional Group Transformation of the Nitrile: The nitrile group can be converted into a wide array of other functionalities, including amides, carboxylic acids, esters, aldehydes, and amines. Each of these new functional groups would offer different hydrogen bonding and ionic interaction possibilities, which could significantly impact biological activity.

Introduction of Heteroatoms: Replacing one or more carbon atoms within the polyene chain with heteroatoms like oxygen or nitrogen could lead to novel scaffolds with altered electronic properties and conformational preferences.

Future Perspectives and Emerging Research Avenues for 5,9 Dimethyldeca 2,4,6,8 Tetraenenitrile Chemistry

Innovations in Green Chemistry Approaches for its Synthesis

The synthesis of complex organic molecules like 5,9-Dimethyldeca-2,4,6,8-tetraenenitrile traditionally relies on multi-step processes that may involve hazardous reagents and generate significant waste. Future research will undoubtedly focus on developing more sustainable and environmentally benign synthetic routes, aligning with the principles of green chemistry. ijoeete.comyoutube.com Key areas of innovation are expected to include:

Biocatalysis: The use of enzymes or whole-organism biocatalysts could offer highly selective and efficient pathways to construct the tetraenenitrile backbone. ijoeete.comacs.org This approach minimizes the need for protecting groups and can often be performed in aqueous media under mild conditions, significantly reducing the environmental footprint of the synthesis. ijoeete.com

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and reaction time. york.ac.uk For the synthesis of this compound, flow chemistry could enable the safe handling of reactive intermediates and facilitate scalable production with minimized solvent usage and improved energy efficiency. acs.org

Solvent-Free or Green Solvent Reactions: A major goal in green chemistry is the reduction or elimination of volatile organic solvents. ijoeete.comyork.ac.uk Research into solid-state reactions or the use of greener alternatives like water, supercritical fluids, or bio-derived solvents will be crucial for the sustainable synthesis of this and other conjugated polyenes. ijoeete.com

Green Chemistry ApproachPotential Advantages for Synthesis
BiocatalysisHigh selectivity, mild reaction conditions, reduced waste. ijoeete.comacs.org
Flow ChemistryEnhanced safety, scalability, improved efficiency. york.ac.uk
Solvent-Free/Green SolventsReduced environmental impact, lower toxicity. ijoeete.com

Exploration of Novel Catalytic Reactions Involving the Conjugated Tetraenenitrile System

The rich electronic nature of the conjugated tetraenenitrile system in this compound opens up a plethora of possibilities for novel catalytic transformations. The development of new catalysts and reactions will be a vibrant area of research.

Cross-Coupling Reactions: Modern cross-coupling methodologies, such as those developed by Suzuki, Stille, and others, are powerful tools for the formation of carbon-carbon bonds. acs.org Future research could explore the use of this tetraenenitrile as a building block in polymerization reactions to create novel conjugated polymers with tailored electronic properties.

Asymmetric Catalysis: The introduction of chirality into the molecular structure could lead to materials with interesting optical properties. Asymmetric catalytic methods could be developed to functionalize the polyene chain or the nitrile group, leading to enantiomerically enriched products.

C-H Activation: Direct functionalization of the carbon-hydrogen bonds along the polyene backbone represents an atom-economical approach to modify the molecule's structure and properties. acs.org The development of selective catalysts for C-H activation would provide a powerful tool for late-stage diversification of the this compound scaffold.

Investigation into Photochemical Transformations and Photophysical Properties

The extended π-system in this compound suggests that it will exhibit interesting photochemical and photophysical properties. Understanding these properties is crucial for its potential application in light-driven technologies.

Photocyclization Reactions: Upon absorption of light, conjugated polyenes can undergo a variety of cyclization reactions. researchgate.net Investigating the photochemical behavior of this tetraenenitrile could lead to the discovery of novel, light-induced transformations for the synthesis of complex cyclic structures.

Fluorescence and Phosphorescence: A detailed study of the molecule's emission properties will be essential. The influence of the nitrile group and the methyl substituents on the fluorescence quantum yield and lifetime will provide insights into its potential use as a fluorescent probe or in organic light-emitting diodes (OLEDs).

Photoisomerization: The carbon-carbon double bonds in the polyene chain can undergo cis-trans isomerization upon irradiation. This photo-switchable behavior could be harnessed for applications in molecular switches and data storage.

Photochemical/Photophysical PropertyPotential Research Focus
PhotocyclizationSynthesis of novel cyclic compounds. researchgate.net
LuminescenceDevelopment of fluorescent probes and OLED materials.
PhotoisomerizationCreation of molecular switches and optical data storage.

Advanced Materials Applications Derived from Extended Conjugation

The long conjugated system in this compound is a key feature that makes it a promising candidate for advanced materials applications. The ability of electrons to delocalize across the polyene chain can lead to desirable electronic and optical properties.

Organic Semiconductors: Conjugated molecules are the fundamental components of organic semiconductors. This tetraenenitrile could be investigated as a component in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. The nitrile group can act as an electron-withdrawing group, which can be beneficial for tuning the electronic energy levels of the material. nih.gov

Nonlinear Optical (NLO) Materials: Molecules with extended π-systems often exhibit significant nonlinear optical properties. Future research could explore the NLO response of this compound and its derivatives for applications in optical communications and data processing.

Conducting Polymers: Polymerization of this tetraenenitrile or its incorporation into polymer backbones could lead to the development of new conducting polymers. These materials could find applications in flexible electronics, sensors, and antistatic coatings. acs.org

Interdisciplinary Research at the Interface of Organic Chemistry and Other Scientific Disciplines

The unique structure of this compound makes it an ideal platform for interdisciplinary research, bridging organic chemistry with materials science, biology, and physics. unc.eduuchicago.eduvirginia.edu

Materials Science: Collaboration with materials scientists will be crucial for fabricating and characterizing devices based on this molecule, such as OFETs and OPVs. This will involve understanding the relationship between molecular structure, solid-state packing, and device performance. uchicago.edu

Chemical Biology: The lipophilic polyene chain and the polar nitrile group give the molecule an amphiphilic character. This could be exploited in biological applications, for example, as a membrane probe or as a building block for bioactive molecules. The synthesis of complex polyenes is of interest for biomedical applications. eurekalert.orgnih.gov

Computational Chemistry: Theoretical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, photophysical properties, and reactivity of this compound. nih.gov Collaboration with computational chemists will be essential for guiding experimental design and interpreting results.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.